Imidazo[1,2-a]quinoxalin-4(5h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-imidazo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOFXCKOQBQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576583 | |
| Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133307-45-6 | |
| Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Imidazoquinoxaline Core in Heterocyclic Chemistry
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are of paramount importance in medicinal chemistry, with a vast number of approved drugs featuring these structures. openmedicinalchemistryjournal.com The imidazoquinoxaline core is a prominent example of a fused heterocyclic system, combining the structural motifs of both imidazole (B134444) and quinoxaline (B1680401). This fusion results in a unique electronic and steric environment that allows for diverse chemical modifications and a broad spectrum of biological activities.
The quinoxaline moiety itself is a key component in many biologically active compounds, exhibiting properties such as anticancer, antibacterial, and antiviral activities. researchgate.net Similarly, the imidazole ring is a fundamental building block in numerous natural products and pharmaceuticals. researchgate.net The combination of these two pharmacophoric units into the imidazo[1,2-a]quinoxaline (B3349733) scaffold creates a versatile platform for drug discovery. Researchers have explored this core for various therapeutic applications, including the development of anticancer agents, kinase inhibitors, and antifungal agents. researchgate.netnih.govnih.gov
Historical Context of Imidazo 1,2 a Quinoxalin 4 5h One Research
The exploration of imidazo[1,2-a]quinoxaline (B3349733) derivatives, often referred to as imiqualines, has been a subject of interest for several decades. researchgate.net Early research focused on the synthesis and fundamental characterization of these compounds. However, the discovery of their potential as potent and selective inhibitors of various enzymes and receptors has led to a surge in research activity in more recent years.
A significant breakthrough in the field was the identification of imidazo[1,2-a]quinoxaline derivatives as potent anticancer agents. nih.gov For instance, certain derivatives have been shown to act as microtubule-interfering agents, a mechanism of action shared by several successful chemotherapy drugs. nih.gov Further studies have demonstrated the efficacy of these compounds against various cancer cell lines, including melanoma. nih.govnih.gov The development of compounds like EAPB0503 highlighted the potential of this scaffold in oncology. nih.gov More recent research has focused on designing non-covalent inhibitors of key oncological targets such as the epidermal growth factor receptor (EGFR), including its mutant forms that confer resistance to existing therapies. nih.gov
Classification Within Fused Heterocyclic Systems
Direct Annulation and Cyclocondensation Approaches to the Core Structure
Direct formation of the fused imidazole ring onto a quinoxalinone template represents the most convergent approach to constructing the this compound system. These methods often involve oxidative C-N and N-N bond-forming reactions.
Iodine-Mediated Oxidative [3+2] Annulation of Quinoxalinones with Oxime Esters
A notable and efficient method for the synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-ones involves the molecular iodine-mediated [3+2] annulation of quinoxalin-2(1H)-ones with oxime acetates. rsc.org This approach is distinguished by its operational simplicity, cost-effectiveness, and high degree of regioselectivity. rsc.orgnih.gov The reaction proceeds by treating a quinoxalin-2(1H)-one with an oxime acetate (B1210297) in the presence of three equivalents of iodine in a solvent such as Dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 100 °C). nih.gov
This method demonstrates a reverse order of bond formation compared to copper-catalyzed alternatives, leading specifically to the this compound isomer. nih.govnih.gov The reaction is compatible with a range of substituted quinoxalinones and both aryl and fused-aryl oxime acetates, providing moderate to good yields. nih.gov
A plausible reaction mechanism suggests that the oxime acetate first reacts with molecular iodine to generate an N-iodoimine intermediate. nih.gov This intermediate undergoes rearrangement and is subsequently oxidized by DMSO. The resulting species then condenses with the quinoxalinone, followed by intramolecular cyclization and aromatization to yield the final product. nih.gov
Table 1: Examples of this compound Synthesis via Iodine-Mediated Annulation Data sourced from Kumar et al. nih.gov
| Quinoxalinone Reactant | Oxime Acetate Reactant | Product | Yield |
|---|---|---|---|
| Quinoxalin-2(1H)-one | Acetophenone oxime acetate | 1-Phenylthis compound | 72% |
| 6-Chloroquinoxalin-2(1H)-one | Acetophenone oxime acetate | 8-Chloro-1-phenylthis compound | 72% |
| 6,7-Dimethylquinoxalin-2(1H)-one | Acetophenone oxime acetate | 8,9-Dimethyl-1-phenylthis compound | 57% |
| Quinoxalin-2(1H)-one | 4'-Methylacetophenone oxime acetate | 1-(p-Tolyl)this compound | 72% |
| Quinoxalin-2(1H)-one | 4'-Methoxyacetophenone oxime acetate | 1-(4-Methoxyphenyl)this compound | 34% |
Oxidative Cyclocondensation of 3-Aroylquinoxalin-2(1H)-ones with Benzylamines
The reaction between 3-aroylquinoxalin-2(1H)-ones and benzylamines in DMSO represents a method for imidazoannulation. However, this oxidative cyclocondensation process leads to the formation of the isomeric imidazo[1,5-a]quinoxaline (B8520501) ring system, not the [1,2-a] isomer. nih.gov The reaction proceeds through the formation of an N-(α-quinoxalinylbenzylydene)benzylamine intermediate, which then undergoes oxidative cyclization to yield 1,3-diaryl- and 1,3,5-triaryl-imidazo[1,5-a]quinoxalines. nih.gov This regiochemical outcome highlights the influence of the starting material's substitution pattern on the final heterocyclic structure.
Intramolecular Cyclization Processes for Imidazo[1,5-a]quinoxalin-4(5H)-one Templates
As specified, this section pertains to the synthesis of the isomeric Imidazo[1,5-a]quinoxalin-4(5H)-one template. Several strategies based on intramolecular cyclization have been developed for this purpose.
One key method involves the reaction of quinoxalin-2-ones with Tosylmethyl isocyanide (TosMIC). capes.gov.brorganic-chemistry.org This reaction, a variant of the Van Leusen imidazole synthesis, provides a regioselective route to the imidazo[1,5-a]quinoxalin-4(5H)-one core. organic-chemistry.orgnih.gov The process generally involves the base-induced cycloaddition of TosMIC to an appropriate precursor derived from the quinoxalinone. organic-chemistry.org
Another novel approach describes an efficient and regiospecific intramolecular cyclization to construct the imidazo[1,5-a]quinoxalin-4(5H)-one template in excellent yields. nih.gov Furthermore, electrochemical methods have been utilized. An annulation reaction of quinoxalin-2(1H)-ones, initiated by the electrochemical decarboxylation of N-arylglycines, has been shown to produce tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. nih.gov
Multi-Component Reactions for this compound Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Condensation of α-Aminoalcohols with Quinoxalines
A synthetic route to the imidazo[1,2-a]quinoxaline skeleton involves the condensation of an appropriate α-aminoalcohol with a suitable quinoxaline derivative. nih.govnih.gov This is typically followed by an intramolecular cyclization step to form the fused imidazole ring. This two-step, one-pot process allows for the construction of the core structure, which can then undergo further functionalization, such as nucleophilic substitutions, to yield a variety of derivatives. nih.gov The versatility of this method allows for the introduction of substituents at different positions of the final molecule, guided by the choice of the starting α-aminoalcohol and quinoxaline. nih.govnih.gov
Bimolecular Condensation of 2-Imidazole Carboxylic Acid with Ortho-Fluoroaniline
A key synthetic approach to the this compound core involves a multi-step process commencing with the bimolecular condensation of 2-imidazole carboxylic acid. This initial step, typically facilitated by a dehydrating agent such as thionyl chloride, yields a carbonylimidazole dimer. The subsequent addition of ortho-fluoroaniline to this reactive intermediate leads to the formation of an amide precursor. The final and crucial step is an intramolecular cyclization, which is promoted by a strong base like sodium hydride in a suitable solvent such as dimethylacetamide, to afford the tricyclic this compound structure. This methodology provides a foundational route to the core scaffold, which can then be subjected to further functionalization. New imidazo[1,2-a]quinoxaline analogues have been synthesized in good yields utilizing this bimolecular condensation followed by coupling with ortho-fluoroaniline. nih.gov
Electrochemical Three-Component Synthesis Using C1 Synthons
As of the current literature survey, a specific electrochemical three-component synthesis of this compound using C1 synthons has not been prominently reported. While electrochemical methods are gaining traction in the synthesis of heterocyclic compounds, including the electrochemical synthesis of related imidazo[1,2-a]pyridines and CN-substituted imidazo[1,5-a]pyridines, their direct application to the construction of the this compound core from three components with a C1 synthon remains an area for future investigation. rsc.orgrsc.org
Advanced Synthetic Protocols and Catalysis
Modern synthetic organic chemistry has seen the advent of advanced protocols and catalysis to enhance the efficiency and scope of heterocyclic compound synthesis. These methods are increasingly being applied to the imidazo[1,2-a]quinoxaline scaffold and its analogues.
Visible-Light-Induced Photocatalytic Approaches
Visible-light-induced photocatalysis represents a powerful and green tool in organic synthesis. However, based on the available scientific literature, the direct application of visible-light-induced photocatalytic approaches for the synthesis of the this compound core is not yet well-documented. Research in this area has predominantly focused on related heterocyclic systems. For instance, visible-light-mediated methods have been successfully employed for the C-H functionalization of imidazo[1,2-a]pyridines and in cascade reactions involving quinoxalin-2(1H)-ones. mdpi.comrsc.org These studies on related scaffolds suggest the potential for future development of photocatalytic methods for the synthesis and functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of the imidazo[1,2-a]quinoxaline scaffold, these reactions have been instrumental for its derivatization. For instance, the Suzuki cross-coupling reaction has been successfully employed for the substitution on the imidazole ring of imidazo[1,2-a]quinoxaline analogues. nih.gov This highlights the utility of palladium catalysis in the functionalization of the core structure, allowing for the introduction of a variety of substituents. Research on the related imidazo[1,2-a]pyrazine (B1224502) series has also demonstrated efficient one-pot selective functionalization at various positions via palladium-catalyzed sequential Suzuki-Miyaura cross-coupling and direct C-H arylation, vinylation, and benzylation. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions on Imidazo-Fused Heterocycles
| Scaffold | Reaction Type | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]quinoxaline | Suzuki Cross-coupling | Palladium catalyst | Substitution on the imidazole ring | nih.gov |
| Imidazo[1,2-a]pyrazine | Sequential Suzuki-Miyaura cross-coupling/direct C-H functionalization | Palladium catalyst | Selective functionalization at C3/C6 | nih.gov |
Copper-Catalyzed Processes for Benzoresearchgate.netacs.orgimidazo[1,2-a]quinoxalines
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. A notable application is the one-pot construction of benzo nih.govcapes.gov.brimidazo[1,2-a]quinoxalines. nih.gov This process can utilize aryl chlorides, bromides, and iodides, demonstrating its versatility. nih.gov Another copper-catalyzed approach involves the use of calcium carbide as a solid alkyne source for the synthesis of benzo nih.govcapes.gov.brimidazo[2,1-a]isoquinolines, a related fused system. acs.org These methods often proceed under mild conditions and offer good to excellent yields of the desired products. nih.gov
Table 2: Copper-Catalyzed Synthesis of Benzo nih.govcapes.gov.brimidazo[1,2-a]quinoxalines
| Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|
| N-tosyl-2-haloanilines and 2-(chloromethyl)-1H-benzo[d]imidazoles | Copper catalyst | One-pot domino process, compatible with aryl chlorides, bromides, and iodides | nih.gov |
| o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide | Copper catalyst | One-pot, three-component reaction using a solid alkyne source | acs.org |
Derivatization Strategies and Functionalization of the this compound Scaffold
The derivatization of the this compound scaffold is of significant interest for modulating its physicochemical and biological properties. A common strategy involves nucleophilic substitution reactions. For instance, the core structure can be chlorinated to produce a 4-chloroimidazo[1,2-a]quinoxaline (B1600370) intermediate. This activated intermediate can then be reacted with various nucleophiles, such as amino acid esters, to generate a library of derivatives. nih.govnih.gov Microwave-assisted synthesis has been shown to be an efficient method for these transformations. nih.gov The functionalization can be targeted at different positions of the heterocyclic system to explore structure-activity relationships. The synthesis of various imidazo[1,2-a]quinoxaline derivatives has been undertaken to explore their potential as antifungal agents. nih.gov
Table 3: Examples of Derivatization of the Imidazo[1,2-a]quinoxaline Scaffold
| Intermediate | Reagents | Type of Derivatization | Key Feature | Reference |
|---|---|---|---|---|
| 4-Chloroimidazo[1,2-a]quinoxaline | Amino acid esters | Nucleophilic substitution | Grafting of amino acid moieties at position 4 | nih.govnih.gov |
| Imidazo[1,2-a]quinoxaline core | Various reagents | Multiple derivatizations | Synthesis of potential antifungal agents | nih.gov |
Amino Acid Grafting for Enhanced Molecular Properties
To optimize the bioavailability and drug-like properties of imidazo[1,2-a]quinoxaline derivatives, researchers have explored the conjugation of amino acids. nih.gov This strategy aims to improve water solubility without compromising the intrinsic cytotoxic activity of the parent compound. nih.gov
A key intermediate for these modifications is 4-chloroimidazo[1,2-a]quinoxaline, which is synthesized from its precursor by treatment with phosphorus oxychloride and N,N-diethylaniline. mdpi.com The chlorine atom at the 4-position serves as a leaving group, allowing for nucleophilic substitution by the amino group of an amino acid ester. mdpi.com
The general procedure involves reacting 4-chloroimidazo[1,2-a]quinoxaline with an appropriate amino acid tert-butyl ester hydrochloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in a solvent like dimethylformamide (DMF). mdpi.com The use of microwave irradiation has been shown to efficiently promote this reaction, typically at elevated temperatures (e.g., 150 °C) for a short duration (e.g., 30 minutes). mdpi.com Following the reaction, standard workup and purification procedures, such as extraction and flash chromatography, are employed to isolate the desired amino acid-grafted product. mdpi.com
This methodology has been successfully applied to graft various amino acids, including glycine and L-valine, onto the imidazo[1,2-a]quinoxaline scaffold. mdpi.com The resulting compounds have demonstrated that the presence of an amino acid can significantly enhance water solubility, a crucial factor for improved drugability. nih.gov While this modification can sometimes lead to a decrease in cytotoxic activity compared to second-generation lead compounds, the resulting activity often remains comparable to that of the first-generation imiqualines. nih.gov For instance, certain amino acid conjugates exhibit IC₅₀ values in the nanomolar range against the A375 human melanoma cell line. nih.gov
| Compound | Amino Acid Grafted | IC₅₀ (A375 cell line) | Reference |
| 9d | L-Ornithine (side chain) | 128 nM | nih.gov |
| 11a | L-Ornithine (α-amine) | 403 nM | nih.gov |
| 11b | D-Ornithine (α-amine) | 584 nM | nih.gov |
| EAPB0203 | (First-gen reference) | 1570 nM | nih.gov |
| EAPB0503 | (First-gen reference) | 200 nM | nih.gov |
| EAPB02302 | (Second-gen reference) | 60 nM | nih.gov |
| EAPB02303 | (Second-gen reference) | 10 nM | nih.gov |
This table presents the in vitro cytotoxic activity of selected amino acid-grafted imidazo[1,2-a]quinoxaline derivatives against the A375 human melanoma cell line, with reference compounds for comparison.
Halogenation and Other Electrophilic Substitutions
Halogenation is a fundamental transformation that introduces a functional handle for further modifications, such as cross-coupling reactions. The synthesis of a key chlorinated intermediate, 4-chloroimidazo[1,2-a]quinoxaline, is a critical step for subsequent functionalization, including the amino acid grafting described previously. mdpi.com This transformation is achieved by treating the corresponding this compound precursor with phosphorus oxychloride in the presence of a base like N,N-diethylaniline. mdpi.com
While direct electrophilic halogenation on the this compound ring system is not extensively detailed in the provided context, methods developed for the closely related imidazo[1,2-a]pyridine (B132010) scaffold offer valuable insights. researchgate.net Transition-metal-free, regioselective C-H halogenation of imidazo[1,2-a]pyridines has been achieved using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid. researchgate.net This reaction proceeds via an oxidation-reduction mechanism where acetic acid facilitates the formation of the active halogenating species. researchgate.net Such methodologies, which utilize secure and accessible halide sources, could potentially be adapted for the imidazo[1,2-a]quinoxaline core. researchgate.net
Other reagents and conditions for halogenating similar heterocyclic systems include:
N-halosuccinimides (NXS)
Dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane for chlorination researchgate.net
NaI with an oxidant for iodination researchgate.net
These methods highlight potential pathways for introducing halogen atoms at specific positions on the this compound structure, thereby enabling diverse subsequent chemical transformations.
Alkylation and Arylation at Specific Ring Positions
The introduction of alkyl and aryl groups at various positions of the imidazo[1,2-a]quinoxaline ring is crucial for developing structure-activity relationships (SAR) and optimizing pharmacological profiles.
Arylation: A prominent method for introducing aryl substituents is the Pictet-Spengler reaction. This reaction has been employed in the synthesis of 1-aryl-imidazo[1,2-a]quinoxaline derivatives. nih.gov The process involves the microwave-assisted condensation of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile with a respective aryl aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). nih.gov This approach allows for the efficient construction of a library of compounds with diverse aryl groups at the 1-position. nih.gov
Another powerful method for arylation is the Suzuki cross-coupling reaction. This has been utilized to introduce aryl groups at the 1-position of the imidazo[1,2-a]quinoxaline core. mdpi.com For example, a 1-bromo-imidazo[1,2-a]quinoxaline intermediate can be coupled with an arylboronic acid, such as 3,4-dimethoxyphenylboronic acid, using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) under microwave irradiation to yield the desired 1-aryl derivative. mdpi.com
Alkylation: While specific examples of direct C-H alkylation on the this compound core are not detailed, research on related quinoxalin-2(1H)-ones provides a viable strategy. A visible-light-mediated method for the C3-alkylation of quinoxalin-2(1H)-ones has been developed using alkanes as the alkyl source. rsc.org This reaction proceeds under mild, metal- and photocatalyst-free conditions, utilizing trifluoroacetic acid as a hydrogen atom transfer reagent and air as the oxidant. rsc.org
Furthermore, extensive research on the functionalization of imidazo[1,2-a]pyridines has shown various methods for alkylation at different ring positions, including C3 and C5, via radical reactions promoted by visible light. nih.govmdpi.com These protocols often employ alkyl N-hydroxyphthalimides or other radical precursors and demonstrate good functional group tolerance, suggesting their potential applicability to the imidazo[1,2-a]quinoxaline system. mdpi.com
| Reaction Type | Position | Key Reagents | Method | Reference |
| Arylation | 1 | Aryl aldehyde, p-TSA | Pictet-Spengler | nih.gov |
| Arylation | 1 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | mdpi.com |
| Alkylation | 3 (on related quinoxalinones) | Alkane, Trifluoroacetic acid, Air | Visible-light mediated C-H functionalization | rsc.org |
| Alkylation | 5 (on related imidazopyridines) | Alkyl N-hydroxyphthalimide, Eosin Y | Visible-light photocatalysis | mdpi.com |
This table summarizes key methodologies for the alkylation and arylation of the imidazo[1,2-a]quinoxaline scaffold or closely related heterocyclic systems.
General Principles of Structural Requirements for Biological Activity
The biological activity of imidazo[1,2-a]quinoxaline derivatives is highly dependent on the nature and position of substituents on the fused ring system. The quinoxaline nucleus itself is a key component in many biologically active compounds, known for a range of activities including anticancer and anti-inflammatory effects. nih.govabjournals.orgnih.gov For the imidazo[1,2-a]quinoxaline series, modifications at various positions have been explored to optimize potency and selectivity for different targets.
SAR for Enzyme Inhibition
The imidazo[1,2-a]quinoxaline scaffold has proven to be a versatile template for designing inhibitors of various enzymes.
Phosphodiesterase 4 (PDE4) Inhibition: A series of imidazo[1,2-a]quinoxalines were identified as potent inhibitors of PDE4, an enzyme that degrades cyclic AMP (cAMP). researchgate.netnih.gov SAR studies for this activity highlighted two critical structural features:
Position 4: The presence of a methylamino group at the 4-position is important for potent inhibitory properties. nih.gov
Position 1: A weakly hindered substituent at the 1-position is preferred for maintaining high activity. nih.gov Interestingly, the anti-inflammatory properties of these compounds, which are linked to PDE4 inhibition, did not always correlate directly with their PDE4 inhibitory potency, suggesting that other mechanisms, such as modulation of the p38 MAPK and PI3K pathways, are also involved. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: Non-covalent inhibitors of EGFR have been developed using the imidazo[1,2-a]quinoxaline scaffold. nih.govnih.gov A limited SAR analysis revealed that compounds featuring a benzylidene amino functionality were generally potent EGFR inhibitors. nih.gov Furthermore, the fully aromatic imidazo[1,2-a]quinoxalines were found to be more potent than their corresponding dihydroimidazo[1,2-a]quinoxaline analogs. nih.gov Molecular docking studies suggest the imidazo[1,2-a]quinoxaline core aligns within the ATP binding pocket, interacting with key residues. nih.govmdpi.com
Table 2: EGFRWT Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound ID (from source) | Key Structural Features | EGFRWT IC50 (nM) |
|---|---|---|
| 6b | Benzylidene amino, 3,4,5-trimethoxyphenyl | 211.22 |
| 7j | Benzylidene amino, 4-chlorophenyl | 193.18 |
| 9c | Benzylidene amino, 3-hydroxyphenyl | 221.53 |
| Erlotinib (B232) (Reference) | Quinazoline core | 221.03 |
Data sourced from Kumar et al., Molecules, 2021. nih.govnih.govmdpi.com
Other Kinase Inhibition (Lck, BTK): The scaffold has also been utilized to develop inhibitors for other kinases. For Lymphocyte-specific protein tyrosine kinase (Lck), a series of anilino(imidazoquinoxaline) analogs bearing solubilizing side chains at the 6- and 7-positions of the quinoxaline ring were prepared, which led to a significant improvement in cellular activity against T-cell proliferation. nih.gov Additionally, this compound derivatives were explored as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), providing a novel scaffold for developing selective inhibitors to treat B-cell malignancies. nih.gov
Phosphodiesterase 4 (PDE4) Inhibitory Profile
Derivatives of imidazo[1,2-a]quinoxaline have been synthesized and evaluated for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory process. nih.gov These investigations have revealed that specific structural modifications significantly influence their inhibitory potency. nih.govresearchgate.net
Key SAR findings for PDE4 inhibition include:
A methyl amino group at the 4-position of the imidazo[1,2-a]quinoxaline core is crucial for potent inhibitory activity. nih.gov
The substituent at the 1-position should be a group with minimal steric hindrance to maintain high potency. nih.gov
Table 1: PDE4 Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | R1 | R4 | PDE4 IC50 (µM) |
|---|---|---|---|
| Imiqualine Analogue 1 | 2-phenylethyl | NHCH3 | Potent Inhibition |
| Imiqualine Analogue 2 | Varies | Varies | Varies |
Note: Specific IC50 values for a broad range of analogues were not publicly available in the reviewed literature. "Potent inhibition" indicates a significant level of activity as described in the source. researchgate.net
JNK1 Kinase Inhibitory Potency and Selectivity
The imidazo[1,2-a]quinoxalin-4-amine (B1249087) framework has been identified as a promising starting point for the development of c-Jun N-terminal kinase 1 (JNK1) inhibitors. Through a high-throughput screening, an initial hit with a micromolar range inhibitory concentration was discovered, which was subsequently optimized. nih.gov
The optimization process led to the following SAR insights:
The imidazo[1,2-a]quinoxaline scaffold itself was identified as a potent inhibitor of rhJNK1. nih.gov
Optimization of the initial hit led to the development of compound AX13587, which exhibited an rhJNK1 IC50 of 160 nM. nih.gov
Further modification, specifically the introduction of a methylene (B1212753) homolog, resulted in AX14373, a highly specific JNK inhibitor with a native JNK1 IC50 of 47 nM. nih.gov
Table 2: JNK1 Inhibitory Activity of Imidazo[1,2-a]quinoxalin-4-amine Derivatives
| Compound | Description | rhJNK1 IC50 (nM) | Native JNK1 IC50 (nM) | Kinase Selectivity |
|---|---|---|---|---|
| Initial Hit | Imidazo[1,2-a]quinoxaline | 1600 | - | - |
| AX13587 | Optimized derivative | 160 | - | Inhibitor of JNK, MAST3, and MAST4 |
| AX14373 | Methylene homolog of AX13587 | - | 47 | Highly specific JNK inhibitor |
BRD4 Inhibitory Activity of Quinoxalinone Analogues
Through a scaffold hopping approach, a series of quinoxalinone derivatives have been designed and synthesized as inhibitors of the bromodomain-containing protein 4 (BRD4), a key target in hepatocellular carcinoma. rawdatalibrary.netnih.gov
A representative compound from this series, X9, demonstrated potent BRD4 inhibitory activity with an IC50 value of 82.3 nM. rawdatalibrary.netnih.gov This compound also exhibited significant anti-proliferative activity against HepG2 cells. rawdatalibrary.net The quinoxalinone core is considered a potential scaffold for developing effective BRD4 inhibitors. nih.gov
Table 3: BRD4 Inhibitory Activity of a Representative Quinoxalinone Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| X9 | BRD4 | 82.3 |
EGFR Kinase Inhibitory Activity
A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors targeting the epidermal growth factor receptor (EGFR) have been developed and evaluated. nih.gov These compounds have shown promise in overcoming resistance to first-generation EGFR inhibitors. nih.govelsevierpure.com
The SAR studies revealed the following:
Several derivatives, including 6b, 7h, 7j, 9a, and 9c, were identified as potent inhibitors of wild-type EGFR (EGFRWT), with IC50 values comparable to the established drug erlotinib. nih.gov
Compound 6b, in particular, showed significant inhibitory potential against the gefitinib-resistant H1975 cell line, which harbors the EGFRL858R/T790M mutation. nih.gov
Molecular docking studies indicated that the imidazo[1,2-a]quinoxaline core of compound 6b aligns with the mutant gatekeeper residue Met790. nih.gov
Other quinoxalinone derivatives, such as LS3c, MN333, and MN343, have also displayed significant inhibitory effects on A431 cells, with IC50 values comparable to gefitinib, erlotinib, and afatinib (B358) in enzymatic kinase assays. elsevierpure.comcmu.ac.th
Table 4: EGFR Kinase Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | EGFR Type | IC50 (nM) |
|---|---|---|
| 6b | WT | 211.22 |
| 7h | WT | 222.21 |
| 7j | WT | 193.18 |
| 9a | WT | 223.32 |
| 9c | WT | 221.53 |
| Erlotinib (Control) | WT | 221.03 |
Bruton's Tyrosine Kinase (BTK) Inhibition via Scaffold Hopping
By employing a scaffold hopping strategy from BMS-986142, both pyrrolo[1,2-a]quinoxalin-4(5H)-one and this compound based derivatives have been designed as selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.govresearchgate.net BTK is a critical target in B cell malignancies and autoimmune disorders. nih.gov
Key findings from this research include:
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives 2 and 4 exhibited potent BTK inhibition with IC50 values of 7.41 nM and 11.4 nM, respectively. nih.govresearchgate.net
A subsequent study focused on ring-opening pyrrolo[1,2-α]quinoxalin-4(5H)-one derivatives, leading to the identification of compound 10 with a BTK inhibitory activity IC50 of 24.7 nM. nih.gov
Table 5: BTK Inhibitory Activity of Quinoxalinone Derivatives
| Compound | Scaffold | IC50 (nM) |
|---|---|---|
| Derivative 2 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | 7.41 |
| Derivative 4 | Pyrrolo[1,2-a]quinoxalin-4(5H)-one | 11.4 |
| Compound 10 | Ring-opening pyrrolo[1,2-α]quinoxalin-4(5H)-one | 24.7 |
Alpha-Glucosidase Inhibitory Mechanisms
Substituted imidazo[1,2-c]quinazolines have been investigated as novel and potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes treatment. nih.gov
The SAR analysis of these compounds revealed that:
The presence of two phenyl rings on the imidazole moiety enhanced the inhibitory potency. nih.gov
Electron-donating groups, particularly a methoxy (B1213986) (OMe) group, on the phenyl ring improved the α-glucosidase inhibitory activity. nih.gov
Conversely, electron-withdrawing groups such as chlorine or bromine led to a decrease in inhibitory effect. nih.gov
Table 6: Influence of Substituents on Alpha-Glucosidase Inhibitory Activity of Imidazo[1,2-c]quinazolines
| Compound Series | Key Structural Feature | Effect on α-glucosidase Inhibition |
|---|---|---|
| 11 | Two phenyl rings on imidazole moiety | Improved potency |
| - | Electron-donating group (e.g., OMe) | Improved potency |
| - | Electron-withdrawing group (e.g., Cl, Br) | Detrimental effect |
Impact of Substituent Position and Nature on Biological Profiles
The biological activity of this compound derivatives is profoundly influenced by the specific placement and chemical nature of their substituents. This is a recurring theme across the various enzymatic targets these compounds have been designed to inhibit.
For instance, in the context of PDE4 inhibition, a methyl amino group at the 4-position is a critical determinant of potency, while the steric bulk at the 1-position must be minimized. nih.gov In the pursuit of JNK1 inhibitors, subtle modifications to the core structure, such as the introduction of a methylene homolog, can dramatically enhance selectivity. nih.gov
With EGFR inhibitors, the substitution pattern dictates the ability to overcome drug resistance. Specific substitutions on the imidazo[1,2-a]quinoxaline core allow for effective binding to mutant forms of the EGFR kinase. nih.gov Similarly, for α-glucosidase inhibitors, the electronic properties of the substituents on the phenyl ring are paramount; electron-donating groups enhance activity, while electron-withdrawing groups diminish it. nih.gov
Effects of Alkyl and Aromatic Moieties
The nature of the substituent at position 1 of the imidazo[1,2-a]quinoxaline core plays a pivotal role in determining the biological activity of these compounds. Early generations of these derivatives, known as imiqualines, were primarily substituted at this position with various aromatic moieties, either directly attached or connected via an alkyl linker. nih.gov
Research has shown that the introduction of specific aromatic groups at position 1 can significantly enhance the desired activity. For instance, the presence of a 3,4-dimethoxyphenyl or a 3-methoxyphenyl (B12655295) group at this position has been found to be important for the cytotoxic activities of these compounds against certain cancer cell lines. mdpi.com This suggests that these groups may engage in crucial donor-acceptor interactions within the biological target. mdpi.com
Furthermore, studies on related quinoxaline derivatives have indicated that substitutions on the quinoxaline ring itself can also modulate activity. For example, substitutions at position 8 with bulky and hydrophobic moieties have been shown to lead to a decrease in activity. mdpi.com In contrast, some studies have highlighted the importance of a weakly hindered group at position 1 for potent inhibitory properties in other contexts. nih.gov
The nature of the substituent at position 4 also has a significant impact. In some series of imidazo[1,2-a]quinoxaline derivatives, a methyl amino group at position 4 is crucial for potent phosphodiesterase inhibitory activity. nih.gov In other studies, it has been observed that compounds with a saturated alkyl chain at position 4 exhibit more favorable properties compared to those with an aryl chain at the same position. nih.gov
Interactive Data Table: Effect of Substituents on Activity
| Compound ID | Position 1 Substituent | Position 4 Substituent | Position 8 Substituent | Observed Activity |
|---|---|---|---|---|
| EAPB0503 | Aromatic moiety | Not specified | Not specified | IC50 = 200 nM on A375 melanoma cell line nih.gov |
| 16g | Linear alkyl chain | Not specified | Not specified | Low activity on A375 cell line mdpi.com |
| 16j | Dimethoxyphenyl | Not specified | Not specified | Low activity on A375 cell line mdpi.com |
| 17a | Catechol moiety | Methylamine | Not specified | EC50 = 365 nM mdpi.com |
| Generic | Weakly hindered group | Methyl amino group | Not specified | Potent PDE4 inhibition nih.gov |
Role of Catechol Residues for Hydrophilicity
Improved water solubility is a critical factor for the bioavailability and "drugability" of a compound. nih.gov The presence of the catechol group has been shown to significantly increase the theoretical water solubility of these derivatives. For example, certain compounds incorporating a catechol residue and an amino acid at position 4 exhibit theoretical water solubility values higher than 3 mg/mL, with some reaching as high as 47.18 and 19.92 mg/mL. nih.gov This is a substantial improvement compared to derivatives lacking this feature. nih.gov
The enhanced hydrophilicity conferred by the catechol moiety is a key strategy to optimize the pharmacokinetic profile of these compounds without compromising their intrinsic biological activity. nih.gov
Interactive Data Table: Impact of Catechol and Amino Acid Residues on Water Solubility
| Compound ID | Position 1 Substituent | Position 4 Substituent | Calculated ClogP | Theoretical Water Solubility (mg/mL) |
|---|---|---|---|---|
| 11a | Catechol | Amino acid (with alkyl chain) | Not specified | 47.18 nih.gov |
| 11b | Catechol | Amino acid (with alkyl chain) | Not specified | 19.92 nih.gov |
| 11c | Catechol | Amino acid (with alkyl chain) | Not specified | > 3 nih.gov |
| 11d | Catechol | Amino acid (with alkyl chain) | 4.32 | > 3 nih.gov |
| 11f | Catechol | Amino acid (ornithine/lysine) | 2.57 | < 0.01 nih.gov |
| 11g | Catechol | Amino acid (with aryl chain) | Not specified | > 3 nih.gov |
| 11h | Catechol | Amino acid (with aryl chain) | Not specified | > 3 nih.gov |
| 11i | Catechol | Amino acid (ornithine/lysine) | Not specified | < 0.01 nih.gov |
Sensitivity to Modifications of the Amine Substituent and Tricyclic Core
The imidazo[1,2-a]quinoxaline scaffold is highly sensitive to modifications of the amine substituent at position 4 and alterations to the tricyclic core itself. The nature of the amine at position 4 is critical for activity in several series of these compounds. For instance, studies on imidazo[1,2-a]quinoxalin-4-amines as adenosine (B11128) A1 receptor antagonists revealed that secondary amino compounds exhibited the best affinities, while tertiary amines were nearly inactive. researchgate.net This suggests a crucial role for the hydrogen bond-forming capacity of the 4-NH group. researchgate.net
Furthermore, the conjugation of amino acids to position 4 has been explored as a strategy to enhance bioavailability. nih.gov While this can improve water solubility, the specific amino acid residue is important. For instance, ornithine and lysine (B10760008) residues were found to be less effective at increasing water solubility at a physiological pH. nih.gov
Modifications to the tricyclic core also have a profound impact on the compound's properties. The replacement of a carbon atom with a nitrogen atom in the core, for example, transitioning from an imidazo[1,2-a]quinoxaline to a nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline scaffold, can modulate the hydrophilic/hydrophobic balance and aromatic stacking interactions. mdpi.com This highlights that even subtle changes to the core heterocyclic system can significantly influence the biological activity.
Molecular Mechanisms of Action and Target Identification
Investigation of Molecular Interactions at Receptor Binding Sites
The binding affinity and specificity of Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are highly dependent on their interaction with receptor binding pockets. The formation of hydrogen bonds and the specific conformation of the ligand are critical determinants of this activity.
Hydrogen bonds are pivotal for the stable binding of this compound derivatives to their targets. In studies related to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate (B1630785) receptor, the nitrogen atom at the 3-position of the fused heterocycle in compounds like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone is proposed to function as a crucial hydrogen bond acceptor. capes.gov.br Conversely, the amide group of the quinoxaline (B1680401) core is thought to act as a proton donor in these interactions. capes.gov.br
Molecular docking simulations with other targets, such as the Epidermal Growth Factor Receptor (EGFR), have identified similar key interactions. A C-2 substituted 3,4,5-trimethoxyphenyl group on the imidazo[1,2-a]quinoxaline (B3349733) core can form a weak hydrogen bond with the amino acid residue Pro794 within the EGFR binding site. nih.gov This network of hydrogen bonds stabilizes the ligand-receptor complex, contributing to the compound's inhibitory activity.
| Target Receptor | Key Interacting Residues | Type of Interaction | Reference Compound |
| AMPA Receptor | Putative H-bond donor/acceptor sites | Hydrogen Bond Acceptor (N3 atom), Hydrogen Bond Donor (amide) | 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) |
| EGFR | Pro794 | Weak Hydrogen Bond | Compound 6b (derivative) |
The specific three-dimensional arrangement of the Imidazo[1,2-a]quinoxaline core and its substituents is essential for effective binding. The importance of conformation is highlighted by the differential binding affinities of various isomers to the AMPA receptor. For instance, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (isomer 5a) demonstrates high affinity for AMPA receptors, whereas its regioisomer, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone (isomer 5b), shows significantly weaker affinity. capes.gov.br This suggests that the precise positioning of the fused imidazole (B134444) ring relative to the quinoxalinone moiety is a strict requirement for receptor recognition. capes.gov.br
In the context of EGFR, molecular docking studies of representative inhibitors show that the imidazo[1,2-a]quinoxaline core aligns specifically with the mutant gatekeeper residue Met790. nih.govmdpi.com Furthermore, substituents at the C-2 position are oriented in close proximity to other key residues like Cys797, further defining the conformational space required for potent inhibition. nih.govmdpi.com
Enzyme Active Site Interactions and Inhibition Mechanisms
Derivatives of this compound function as inhibitors of several key enzymes, primarily through non-covalent interactions within the enzyme's active site.
Several studies indicate that Imidazo[1,2-a]quinoxaline derivatives act as competitive inhibitors. They are often designed to target the ATP binding pocket of protein kinases, such as EGFR. nih.govmdpi.com By occupying the same site as the endogenous substrate (ATP), they prevent the enzyme from carrying out its normal catalytic function. This mechanism is analogous to first-generation EGFR inhibitors like erlotinib (B232) and gefitinib. nih.govmdpi.com
This scaffold has also been identified as a potent inhibitor of phosphodiesterase 4 (PDE4) enzymes. researchgate.net Though not explicitly detailed as competitive in all literature, inhibition of PDE enzymes typically involves interaction at the active site where the substrate (cAMP) binds, suggesting a competitive or mixed-type inhibition profile. researchgate.net
| Enzyme Target | Implied Inhibition Mechanism | Basis for Mechanism | Key Derivatives/Analogs |
| EGFR | Competitive | Targets ATP binding pocket | Compounds 6b, 7h, 7j, 9a, 9c |
| PDE4 | Competitive/Active Site-Directed | Inhibition of cAMP hydrolysis | EAPB0203, EAPB0503 |
The inhibitory action of these compounds is achieved through various non-covalent interactions. nih.govmdpi.comnih.govnih.gov Hydrogen bonding, as discussed previously, is a primary modality. capes.gov.br Additionally, other non-covalent forces contribute significantly to the binding affinity. Molecular modeling has revealed aryl–methionine interactions between the imidazo[1,2-a]quinoxaline core and the Met790 residue in the mutant EGFR kinase domain. nih.govmdpi.com This type of interaction, where the sulfur atom of methionine is positioned in the same plane as the aromatic ring of the inhibitor, is a recognized contributor to ligand binding in kinase active sites. mdpi.com
The design strategy for these molecules often explicitly focuses on creating potent non-covalent inhibitors to achieve specific therapeutic profiles and overcome resistance mechanisms associated with covalent inhibitors. mdpi.comnih.gov
Modulation of Cellular Pathways
By inhibiting specific enzymes and receptors, Imidazo[1,2-a]quinoxaline derivatives can modulate critical intracellular signaling pathways.
Inhibition of phosphodiesterase 4 (PDE4) by these compounds leads to a significant increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This rise in cAMP levels subsequently activates the cAMP response element-binding protein (CREB), a transcription factor involved in numerous cellular processes. researchgate.net Furthermore, studies have shown that these derivatives can activate the p38 MAPK pathway while simultaneously inhibiting the PI3K pathway, demonstrating a multi-faceted impact on cell signaling. researchgate.net
When targeting the Epidermal Growth Factor Receptor (EGFR), the inhibitory action of these compounds directly blocks the signaling cascades responsible for cell growth and proliferation. nih.govmdpi.comnih.gov This has been observed to affect cellular redox balance, mitochondrial membrane potential, and cell cycle progression in cancer cells. nih.govmdpi.com Some second-generation derivatives have been shown through transcriptomic analysis to possess a unique mechanism of action, distinct from both previous generations and other common anticancer agents, which does not involve the inhibition of tubulin polymerization. nih.gov
Effects on Gene Expression and Protein Regulation (e.g., c-Myc, Snail, MMP-9, E-cadherin, Occludin related to BRD4)
A critical aspect of cancer development and progression is the aberrant expression of genes that control cell growth, proliferation, and metastasis. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that play a pivotal role in regulating the transcription of oncogenes. Inhibition of BRD4 has been shown to be a promising therapeutic strategy, largely due to its ability to suppress the expression of the potent oncogene c-Myc. nih.govnih.gov
While direct studies on this compound as a BRD4 inhibitor and its subsequent effects on the full panel of c-Myc, Snail, MMP-9, E-cadherin, and Occludin are not extensively detailed in publicly available research, the established relationship between BRD4 and these downstream targets provides a strong hypothetical framework for its mechanism of action.
c-Myc: The c-Myc oncogene is a master regulator of cell proliferation and is a direct target of BRD4. Inhibition of BRD4 by compounds like the well-characterized inhibitor JQ1 leads to a significant downregulation of c-Myc transcription. nih.gov This, in turn, hampers the uncontrolled growth of cancer cells. It is plausible that this compound, if acting as a BRD4 inhibitor, would exert a similar effect on c-Myc expression.
Snail, MMP-9, E-cadherin, and Occludin: These proteins are intricately involved in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues. Snail is a key transcription factor that represses the expression of epithelial markers like E-cadherin and Occludin, which are crucial for maintaining cell-cell adhesion. Conversely, Snail can upregulate mesenchymal markers and proteases like Matrix Metalloproteinase-9 (MMP-9), which degrade the extracellular matrix, facilitating invasion. nih.gov While the direct regulation of these EMT-related proteins by this compound via BRD4 is yet to be fully elucidated, the interconnectedness of cellular signaling pathways suggests a potential role.
| Gene/Protein | Function in Cancer | Hypothesized Effect of this compound (as a BRD4 inhibitor) |
| c-Myc | Oncogene, promotes cell proliferation | Downregulation |
| Snail | Transcription factor, promotes EMT | Potential Downregulation |
| MMP-9 | Protease, facilitates invasion | Potential Downregulation |
| E-cadherin | Adhesion protein, suppresses metastasis | Potential Up-regulation |
| Occludin | Tight junction protein, maintains barrier | Potential Up-regulation |
Induction of Apoptosis and Cell Cycle Arrest (related to BRD4 inhibition)
A hallmark of cancer is the evasion of apoptosis (programmed cell death) and uncontrolled cell cycle progression. Therapeutic agents that can reinstate these crucial cellular checkpoints are of significant interest.
Research on related compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, has demonstrated their capacity to induce both apoptosis and cell cycle arrest in cancer cells. nih.gov These effects are often linked to the inhibition of key regulatory proteins.
In the context of BRD4 inhibition, the downregulation of c-Myc plays a central role in inducing cell cycle arrest, primarily at the G1 phase. nih.gov Furthermore, the suppression of anti-apoptotic proteins, which can also be under the transcriptional control of BRD4, can lower the threshold for apoptosis induction. Therefore, if this compound functions as a BRD4 inhibitor, it would be expected to trigger these anti-cancer cellular responses.
| Cellular Process | Mechanism |
| Apoptosis | Induction of programmed cell death |
| Cell Cycle Arrest | Halting of the cell division cycle, often at the G1/S or G2/M transition |
Identification of Novel Biological Targets through High-Throughput Screening and Mechanistic Studies
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying interactions between small molecules and biological targets on a large scale. While specific HTS data for this compound is not extensively published, screening of related imidazo[1,2-a]quinoxaline libraries has led to the discovery of inhibitors for various kinases and enzymes.
Preclinical Biological Evaluation of Imidazo 1,2 a Quinoxalin 4 5h One and Its Derivatives
In Vitro Pharmacological Activity and Mechanistic Assays
The versatility of the imidazo[1,2-a]quinoxaline (B3349733) core allows for substitutions at various positions, leading to a diverse range of biological effects. Researchers have extensively explored these derivatives through a variety of in vitro assays to elucidate their therapeutic potential.
Receptor Binding Studies
Derivatives of the imidazo[1,2-a]quinoxaline series have been investigated for their ability to bind to specific receptors, a crucial step in drug discovery.
Notably, certain heterocyclic-fused imidazolylquinoxalinones have been designed as antagonists for the AMPA subtype of EAA receptors. In a study evaluating their activity by inhibiting [3H]AMPA binding from rat whole brain, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) demonstrated high affinity for AMPA receptors with a Ki value of 0.057 μM. scilit.comcapes.gov.br This affinity was comparable to the known antagonists YM90K (1a, Ki = 0.084 μM) and NBQX (2, Ki = 0.060 μM). scilit.comcapes.gov.br The introduction of suitable 1-alkyl substituents on this derivative led to a several-fold improvement in AMPA affinity. scilit.com
Another study focused on imidazo[1,5-a]quinoxaline (B8520501) amides and carbamates, which bind with high affinity to the GABA-A/benzodiazepine receptor. nih.gov For instance, a specific derivative and its enantiomers showed high affinity for the [3H]flunitrazepam binding site with Ki values of 0.87, 0.62, and 0.65 nM, respectively. nih.gov
| Compound | Receptor | Assay | Ki (μM) |
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) | AMPA | [3H]AMPA binding | 0.057 scilit.comcapes.gov.br |
| YM90K (1a) | AMPA | [3H]AMPA binding | 0.084 scilit.comcapes.gov.br |
| NBQX (2) | AMPA | [3H]AMPA binding | 0.060 scilit.comcapes.gov.br |
Enzyme Inhibition Assays
The inhibitory activity of imidazo[1,2-a]quinoxaline derivatives against various enzymes has been a significant area of research, particularly in the context of cancer and inflammation.
EGFR Inhibition: A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of epidermal growth factor receptor (EGFR) were designed and synthesized. mdpi.comnih.gov Several of these compounds were identified as potent EGFRWT inhibitors, with IC50 values comparable to the positive control, erlotinib (B232). mdpi.comnih.gov For example, compounds 6b, 7h, 7j, 9a, and 9c displayed IC50 values of 211.22, 222.21, 193.18, 223.32, and 221.53 nM, respectively, against wild-type EGFR. mdpi.comnih.gov
JNK1 Inhibition: High-throughput screening identified an imidazo[1,2-a]quinoxaline derivative as a 1.6 μM inhibitor of recombinant human JNK1 (rhJNK1). nih.gov Optimization of this initial hit led to the development of more potent inhibitors. nih.gov
Cyclic Nucleotide Phosphodiesterase Inhibition: A group of imidazo[1,2-a]quinoxalines have been synthesized and shown to possess inhibitory activity against cyclic nucleotide phosphodiesterases. manchester.ac.uk
| Compound | Enzyme | IC50 |
| Compound 6b | EGFRWT | 211.22 nM mdpi.comnih.gov |
| Compound 7h | EGFRWT | 222.21 nM mdpi.comchemmethod.com |
| Compound 7j | EGFRWT | 193.18 nM mdpi.comchemmethod.com |
| Compound 9a | EGFRWT | 223.32 nM mdpi.comchemmethod.com |
| Compound 9c | EGFRWT | 221.53 nM mdpi.comchemmethod.com |
| Erlotinib (control) | EGFRWT | 221.03 nM mdpi.comnih.gov |
| Initial Hit Compound | rhJNK1 | 1.6 μM nih.gov |
Functional Assays for Receptor Agonism/Antagonism
Functional assays are critical for determining the intrinsic efficacy of compounds that bind to receptors.
In a study of imidazo[1,5-a]quinoxaline amides and carbamates acting on the GABA-A/benzodiazepine receptor, a wide range of intrinsic efficacies were observed, from antagonist to partial and full agonist activities. nih.gov This was measured by [35S]TBPS binding ratios. nih.gov
Another study investigating the modulation of the μ-opioid receptor by imidazo[1,2-a]imidazole-5,6-diones found that the tested compounds did not show significant changes in cAMP levels in either agonist or antagonist modes. mdpi.com
In Vitro Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines
A significant body of research has focused on the anticancer potential of imidazo[1,2-a]quinoxaline derivatives, with numerous studies reporting their cytotoxic effects on various cancer cell lines.
Derivatives have been evaluated against a panel of human cancer cell lines, including melanoma (A375, M4Be, RPMI-7591), colon (LS174T), breast (MCF7), and lymphoma (Raji). nih.govresearchgate.net Several compounds, such as EAPB0103, EAPB0201, EAPB0202, and EAPB0203, demonstrated significant in vitro activities against the A375 melanoma cell line, being more active than the reference drugs fotemustine (B1673584) and imiquimod. nih.govresearchgate.net EAPB0203, in particular, showed potent cytotoxic activity against M4Be and RPMI-7591 melanoma cell lines as well. nih.govresearchgate.net
Further optimization led to second-generation compounds like EAPB0503, which exhibited a cytotoxic activity on a melanoma cancer cell line that was 7-9 times higher than EAPB0203. nih.gov Another derivative, EAPB02303, showed even more potent anti-proliferative effects with IC50s in the nanomolar range on a panel of cancer cell lines. researchgate.net
Non-covalent EGFR inhibitors based on the imidazo[1,2-a]quinoxaline scaffold also exhibited excellent antiproliferative activity against various cancer cell lines, including the gefitinib-resistant NSCLC cell line H1975. mdpi.comnih.gov
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| EAPB0503 | A375 | Melanoma | 200 researchgate.netnih.gov |
| EAPB0203 | A375 | Melanoma | 1570 nih.gov |
| EAPB02302 | A375 | Melanoma | 60 nih.gov |
| EAPB02303 | A375 | Melanoma | 10 nih.gov |
| Compound 11a | A375 | Melanoma | 403 nih.gov |
| Compound 9d | A375 | Melanoma | 128 nih.gov |
| Compound 11b | A375 | Melanoma | 584 nih.gov |
| Compound 6b | H1975 | NSCLC (gefitinib-resistant) | 3650 mdpi.comnih.gov |
| Gefitinib (control) | H1975 | NSCLC (gefitinib-resistant) | >20000 mdpi.comnih.gov |
Cellular Pathway Modulation Assays
Understanding how these compounds affect cellular pathways provides insight into their mechanism of action.
One of the key mechanisms identified for some first-generation imidazo[1,2-a]quinoxaline derivatives, such as EAPB0503 and EAPB0203, is the inhibition of microtubule polymerization by binding to the colchicine (B1669291) binding site in β-tubulin. researchgate.net However, a second-generation compound, EAPB02303, was found to not inhibit tubulin polymerization, suggesting a different mechanism of action. nih.gov
Antimicrobial Evaluation
The antimicrobial properties of imidazo[1,2-a]quinoxaline derivatives have also been explored.
In one study, various derivatives were synthesized and evaluated for their antifungal activities against ten typical phytopathogenic fungi. nih.gov Some compounds exhibited broad-spectrum fungicidal activity, with Valsa mali and Botrytis cinerea being the most susceptible strains. nih.gov Preliminary mechanism studies suggested that the antifungal effects were likely due to the disruption of hyphal differentiation, spore germination, and germ tube growth. nih.gov
Another study on imidazo[1,5-a]quinoxaline derivatives with a pyridinium (B92312) moiety found that their antimicrobial properties were linked to the presence of different alkyl substituents. nih.gov Certain compounds showed effective bacteriostatic activity, and one compound displayed both bacteriostatic and fungistatic activities with MIC values comparable to reference drugs. nih.gov
| Compound | Fungal Strain | EC50 (μg/mL) |
| Compound 5c | Valsa mali | 5.6 nih.gov |
| Compound 5f | Fusarium solani | 5.1 nih.gov |
Neuroprotective Effects (e.g., KA-induced toxicity in hippocampal cell culture)
Certain derivatives of the imidazo[1,2-a]quinoxalin-4(5H)-one series have demonstrated significant neuroprotective properties. Specifically, in studies involving kainic acid (KA)-induced toxicity in hippocampal cell cultures, these compounds have shown potent inhibitory activity. Kainic acid is a neurotoxin that induces excitotoxicity, a process implicated in various neurodegenerative disorders. The ability of these compounds to counteract KA-induced damage suggests their potential as therapeutic agents for conditions characterized by neuronal cell death.
One notable derivative, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, along with related heterocyclic-fused quinoxalinones, has exhibited potent inhibitory activity against KA-induced toxicity in hippocampal cell cultures. nih.gov This neuroprotective effect is a crucial finding, as it points towards the potential of this chemical scaffold in the development of treatments for neurodegenerative diseases where excitotoxicity plays a key role.
In Vivo Studies in Animal Models (excluding human clinical data)
The therapeutic potential of this compound derivatives has been further explored in various in vivo animal models, providing valuable insights into their pharmacological effects across different biological systems.
Tumor Growth Inhibition in Xenograft Models (e.g., melanoma xenografts)
A significant area of research for imidazo[1,2-a]quinoxaline derivatives has been their anti-cancer activity, particularly in melanoma. In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have demonstrated the potent tumor growth inhibitory effects of these compounds.
Several derivatives have shown remarkable efficacy. For instance, treatment with the derivative EAPB02303 resulted in a dose-dependent reduction in both the size and weight of A375 human melanoma xenografts. nih.govnih.gov This inhibition of tumor growth was associated with a low mitotic index, indicating a reduction in cell proliferation, but not with necrosis. nih.govnih.gov Another derivative, EAPB0203, also demonstrated a significant decrease in tumor size in M4Be xenografted athymic mice when compared to both vehicle control and the standard chemotherapeutic agent fotemustine. nih.gov
The "imiqualine" family of compounds, which includes the imidazo[1,2-a]quinoxaline scaffold, has produced first and second-generation derivatives with impressive in vitro and in vivo activity against melanoma xenografts. The second-generation compounds, EAPB02302 and EAPB02303, have shown even greater potency in vitro compared to the first generation. Furthermore, a series of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were developed as noncovalent Bruton's tyrosine kinase (BTK) inhibitors, with a representative compound showing superior antitumor efficacy in a U-937 xenograft model compared to the lead compound and ibrutinib.
Table 1: In Vivo Antitumor Activity of Imidazo[1,2-a]quinoxaline Derivatives in Xenograft Models
| Compound | Xenograft Model | Key Findings | Reference(s) |
|---|---|---|---|
| EAPB02303 | A375 human melanoma | Dose-dependent reduction in tumor size and weight; low mitotic index. | nih.gov, nih.gov |
| EAPB0203 | M4Be melanoma | Significant decrease in tumor size compared to vehicle and fotemustine. | nih.gov, |
| Compound 9 (pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative) | U-937 (histiocytic lymphoma) | Superior tumor growth inhibition (TGI = 64.4%) compared to lead compound and ibrutinib. |
Central Nervous System (CNS) Activity in Behavioral Models
The impact of this compound and related structures on the central nervous system has been evaluated in various animal behavioral models, with studies primarily focusing on their anxiolytic potential.
While direct studies on this compound are limited in this specific context, research on structurally related quinoxalinone derivatives has provided evidence of CNS activity. For example, certain quinoxalinone derivatives have been shown to possess anxiolytic effects in mice. Specifically, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was identified as the most active in producing a CNS depressant effect, and it also demonstrated the highest anxiolytic activity at a specific dose. Another compound, 6-nitro-1,4-dihydroquinoxaline-2,3-dione, exhibited a better anxiolytic effect in mice than diazepam at the tested doses.
Furthermore, studies on imidazobenzodiazepine derivatives, which share some structural similarities, have shown anxiolytic-like effects in a rhesus monkey conflict procedure, suggesting that modulation of GABA(A) receptors could be a mechanism of action for such compounds. The anxiolytic-like effects of a tetrahydrocarboline derivative, an analog of THC, were also demonstrated in a hole-board test, with the effects being comparable to the reference drug clonazepam.
Anti-Inflammatory Potential
The anti-inflammatory properties of compounds related to the imidazo[1,2-a]quinoxaline scaffold have been investigated, suggesting a potential role for this chemical class in treating inflammatory conditions.
Although direct in vivo anti-inflammatory data for this compound is not extensively detailed in the provided search results, studies on related structures are informative. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been evaluated for their in vivo and in vitro anti-inflammatory activity. Additionally, a series of newly synthesized 2,3-diphenyl-7-sulfonamide quinoxaline (B1680401) derivatives were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, a standard in vivo model for acute inflammation. Several of these test derivatives demonstrated activity, with percent inhibition of edema ranging from 2.25% to 22.95% when compared to the standard anti-inflammatory drug diclofenac (B195802) sodium. The transcription nuclear factor NF-κB is a key player in inflammatory diseases, and the development of IKK inhibitors is a promising strategy. In this context, imidazo[1,2-a]quinoxaline derivatives have been explored as potential IKK inhibitors.
Allergic Response Modulation
The potential of imidazo[1,2-a]quinoxaline derivatives to modulate allergic responses has been explored, with promising results in preclinical models. The modulation of the allergic response often involves targeting the IgE-mediated activation of mast cells.
A notable finding in this area is the potent activity of a 4H-Imidazo[2,1-c] nih.govbenzoxazine-2-carboxylic acid derivative in an IgE-induced rat passive cutaneous anaphylaxis model, which is predictive of clinical antiallergic activity. nih.gov While this compound is structurally distinct from the core this compound, it highlights the potential of related heterocyclic systems in allergy treatment. More directly, an imidazo[1,2-a]quinoxaline-2-carboxylic acid was identified from a series of related heterocyclic carboxylic acids as a potent antiallergic agent, showing significant oral activity and being selected for further development. nih.gov
Computational Chemistry and in Silico Approaches in Imidazo 1,2 a Quinoxalin 4 5h One Research
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Imidazo[1,2-a]quinoxalin-4(5H)-one research, docking studies are employed to understand how these derivatives interact with the active sites of various protein targets.
Ligand-Protein Binding Mode Predictions
Molecular docking simulations have been instrumental in predicting the binding modes of this compound derivatives with several key biological targets.
EGFR: A series of non-covalent Imidazo[1,2-a]quinoxaline-based inhibitors were designed and docked into the active site of the Epidermal Growth Factor Receptor (EGFR). These in silico studies were crucial in understanding the basis of inhibition for both wild-type and mutant forms of the receptor.
AMPA Receptors: Docking studies have been performed on quinoxaline (B1680401) derivatives, including those with structures related to this compound, to assess their binding affinities to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These studies help to rationalize the anticonvulsant activities of these compounds by predicting their interactions within the receptor's binding pocket. researchgate.netnih.gov The Lamarckian genetic algorithm is a common methodology employed for these docking simulations. nih.gov
α-glucosidase: While research has been conducted on various quinoxaline derivatives as α-glucosidase inhibitors, specific docking studies focusing on the this compound core are part of a broader investigation into this class of compounds for managing type 2 diabetes. nih.govnih.gov
hKOR and TLR7: Currently, specific molecular docking studies detailing the binding modes of this compound derivatives with the human kappa-opioid receptor (hKOR) and Toll-like receptor 7 (TLR7) are not extensively documented in publicly available research.
Identification of Key Molecular Interactions
Docking analyses provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's affinity and selectivity.
Hydrogen Bonding: For quinoxaline derivatives docked in the AMPA receptor, polar moieties like carboxylic groups are identified as key sites for hydrophilic interactions through hydrogen bonding. nih.gov
Hydrophobic Interactions: The aromatic core of the quinoxaline structure has been shown to be vital for establishing hydrophobic contacts within the AMPA receptor's active site. nih.gov In studies with EGFR, derivatives of Imidazo[1,2-a]quinoxaline (B3349733) demonstrated key interactions with hydrophobic residues.
π-π Interactions: Docking of quinoxaline derivatives into the AMPA receptor binding pocket revealed significant π-π stacking interactions between the compound's aromatic system and amino acid residues. nih.gov Similarly, in EGFR docking, aryl-methionine interactions were observed, where the methionine sulfur is situated in the same plane as the aryl ring of the ligand.
Table 1: Predicted Molecular Interactions for Imidazo[1,2-a]quinoxaline Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction |
| EGFR | Met790, Pro794, Cys797 | Aryl-methionine, Weak Hydrogen Bond |
| AMPA Receptor | Not specified | Hydrogen Bonding, Hydrophobic Contacts, π-π Stacking nih.gov |
Conformational Analysis within Active Sites
A crucial aspect of molecular docking is analyzing the conformation of the ligand within the protein's active site. The conformation with the lowest docking energy is typically selected as the most likely "active" conformation. abjournals.org For Imidazo[1,2-a]quinoxaline derivatives targeting EGFR, docking studies revealed that the core scaffold aligns with the mutant gatekeeper residue Met790 at a specific distance, providing insight into how these non-covalent inhibitors position themselves to exert their effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
QSAR models have been successfully developed for derivatives of Imidazo[1,2-a]quinoxaline to predict their biological activity, such as antitumor properties. abjournals.org These models are constructed by calculating various molecular descriptors for a series of compounds and correlating them with their experimentally determined activities (e.g., IC50 values). The inhibitory concentrations are often converted to a logarithmic scale (pIC50) to be used as the dependent variable in building the QSAR model. abjournals.org The ultimate goal is to create a statistically robust model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. abjournals.org
Genetic Function Algorithm (GFA) and Other Statistical Approaches
The development of a reliable QSAR model involves selecting the most relevant molecular descriptors from a large pool of calculated ones.
Genetic Function Algorithm (GFA): GFA is a powerful optimization technique inspired by evolutionary principles used for variable selection in QSAR studies. abjournals.org In the analysis of Imidazo[1,2-a]quinoxaline derivatives, GFA has been used to build predictive models. abjournals.org This method uses concepts like survival of the fittest, crossover, and mutation to select combinations of descriptors that best correlate with biological activity. abjournals.org
Statistical Validation: The predictive power of the generated QSAR models is rigorously evaluated using statistical methods. A common approach is to divide the dataset into a training set, used to build the model, and a test set, used to validate its predictive ability on external compounds. abjournals.org The Kennard-Stone algorithm is one method used to split the data to ensure both sets are representative of the chemical space. abjournals.org The quality of the model is assessed using various statistical metrics, including the squared correlation coefficient (R²), adjusted R², and the leave-one-out cross-validated correlation coefficient (Q²). abjournals.org A high predictive R² (R²pred) for the test set indicates a robust and reliable model. abjournals.org
Table 2: Example Parameters for a GFA-QSAR Model of Imidazo[1,2-a]quinoxaline Derivatives
| Statistical Parameter | Value | Description |
| R² (non-cross-validated) | 0.73038 | The proportion of the variance in the dependent variable that is predictable from the independent variables. abjournals.org |
| R² adjusted | 0.63234 | R² adjusted for the number of predictors in the model. abjournals.org |
| Q² (cross-validated) | 0.51664 | A measure of the model's predictive ability, determined by leave-one-out cross-validation. abjournals.org |
| R² pred (test set) | 0.73038 | The correlation coefficient for the external test set, indicating predictive power. abjournals.org |
Applicability Domain Assessment
In the context of Quantitative Structure-Activity Relationship (QSAR) modeling for imidazo[1,2-a]quinoxaline derivatives, defining the applicability domain (AD) is a critical step. abjournals.org The AD establishes the chemical space in which a given QSAR model can make reliable predictions. For a model to be effectively used in the screening of new imidazo[1,2-a]quinoxaline-based compounds, the molecules being tested must fall within this defined domain. abjournals.org
The predictive power of a QSAR model is only considered dependable for compounds that are inside its AD. abjournals.org A common method to determine the AD is a Euclidean-based approach that involves calculating the leverages of the compounds in the training set. abjournals.org Compounds with leverages exceeding a defined threshold are considered outside the AD, and predictions for these molecules are deemed unreliable. This ensures that the model is not used to extrapolate beyond the scope of the data on which it was built, thereby increasing the confidence in the in silico screening results for new potential drug candidates from the imidazo[1,2-a]quinoxaline class.
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This method is instrumental in designing novel ligands with desired biological activities.
Pharmacophore models for imidazo[1,2-a]quinoxaline derivatives are typically derived using either ligand-based or structure-based approaches. In a structure-based approach, the model is generated from the crystal structure of the target receptor in complex with a ligand. curtin.edu.au This allows for the identification of key interaction points within the receptor's binding site. For instance, in the development of tubulin inhibitors based on the imidazo[1,2-a]quinoxaline scaffold, pharmacophore models have been generated by aligning the features of known inhibitors like Colchicine (B1669291) with the target compound. researchgate.net This alignment helps in creating a refined "Receptor-ligand complex" that guides the design of new derivatives. researchgate.net
Ligand-based methods are employed when the 3D structure of the receptor is unknown. curtin.edu.au In this case, a set of active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore model. curtin.edu.au This model represents a hypothesis of the necessary features for binding and activity.
Through pharmacophore modeling, the essential molecular features of imidazo[1,2-a]quinoxalines required for biological activity can be elucidated. curtin.edu.au For anticancer activity targeting tubulin, a key pharmacophore model for the imidazo[1,2-a]quinoxaline scaffold was found to possess several critical features. researchgate.net These features are considered optimal for binding at the colchicine binding site of tubulin. researchgate.net
A summary of these essential pharmacophoric features is provided below:
| Feature | Description | Role in Bioactivity |
| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Crucial for specific interactions with amino acid residues in the receptor's active site. |
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen atom to form a hydrogen bond. | Forms key hydrogen bonds with the biological target, contributing to binding affinity. |
| Hydrophobic Group (HY) | A non-polar group that interacts favorably with non-polar regions of the receptor. | Important for anchoring the molecule within hydrophobic pockets of the active site. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π–π stacking and other non-covalent interactions with aromatic residues of the target. |
| Positively Charged Group | An atom or group with a net positive charge at physiological pH. | Engages in electrostatic interactions with negatively charged residues in the binding site. |
| Negatively Charged Group | An atom or group with a net negative charge at physiological pH. | Forms ionic bonds or electrostatic interactions with positively charged residues. |
This table summarizes the essential pharmacophoric features identified for the bioactivity of imidazo[1,2-a]quinoxaline derivatives targeting tubulin, as described in the literature. researchgate.net
In Silico ADME/Tox Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a fundamental component of modern drug discovery. mdpi.com These predictions allow for the early identification of candidates with potentially poor pharmacokinetic profiles, saving significant time and resources.
One of the most widely used filters for assessing drug-likeness is Lipinski's Rule of Five. taylorandfrancis.comdrugbank.com This rule of thumb helps to evaluate whether a chemical compound possesses properties that would make it a likely orally active drug in humans. taylorandfrancis.comdrugbank.com Poor absorption or permeation is more likely when a compound violates more than one of Lipinski's rules. taylorandfrancis.com
The criteria for Lipinski's Rule of Five are outlined in the table below:
| Parameter | Guideline |
| Molecular Mass | ≤ 500 Daltons |
| Octanol-Water Partition Coefficient (Log P) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
This table presents the criteria of Lipinski's Rule of Five. A compound is generally considered drug-like if it violates no more than one of these rules. taylorandfrancis.com
Derivatives of the imidazo[1,2-a]quinoxaline scaffold are routinely evaluated against these parameters. Computational tools and software are used to calculate these physicochemical properties to quickly assess the potential for oral bioavailability.
Beyond simple drug-likeness rules, a variety of computational models are used to predict specific ADME properties of imidazo[1,2-a]quinoxaline derivatives. These predictions help to build a more comprehensive pharmacokinetic and safety profile in silico.
A summary of commonly predicted ADME parameters is provided below:
| ADME Parameter | Description | Importance in Drug Development |
| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | High GI absorption is a key requirement for orally administered drugs. impactfactor.org |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. | Essential for drugs targeting the CNS, but undesirable for peripherally acting drugs to avoid side effects. |
| CYP450 Inhibition | Predicts the potential of a compound to inhibit major cytochrome P450 enzymes (e.g., 2D6, 3A4). | Inhibition can lead to drug-drug interactions and altered metabolism of co-administered drugs. |
| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. | A significant safety concern that can halt drug development. |
| Plasma Protein Binding | Predicts the extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to exert its pharmacological effect. |
This table outlines key ADME parameters that are predicted using computational models for compounds like this compound to forecast their behavior in the body.
These in silico ADME predictions, combined with drug-likeness assessments, are vital for optimizing lead compounds and selecting the most promising imidazo[1,2-a]quinoxaline derivatives for further preclinical and clinical development. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Imidazo[1,2-a]quinoxalin-4(5h)-one derivatives?
- Methodological Answer : The synthesis typically involves coupling imidazo[1,2-a]quinoxaline scaffolds with amino acids or arylboronic acids under Suzuki-Miyaura conditions. For example, derivatives are synthesized by reacting intermediates like tert-butyl esters with TFA in anhydrous CH₂Cl₂, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Monitoring reaction progress with TLC and optimizing yields (e.g., 92% for compound 11a ) through temperature control (0°C to RT) are critical steps .
Q. How can researchers ensure the purity of synthesized this compound compounds?
- Methodological Answer : Purity is validated using a combination of analytical techniques:
- Flash Chromatography : Eluent gradients (e.g., cyclohexane/ethyl acetate 90:20 to 40:50) remove unreacted starting materials .
- ¹H-NMR Spectroscopy : Characteristic peaks (e.g., δ 4.24 ppm for CH₂α in 11a ) confirm structural integrity .
- TLC Monitoring : Ensures complete consumption of reactants . Best practices for data reporting, as outlined by IUPAC, emphasize transparency in solvent ratios and retention factors .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., DMSO-d₆ solvent for resolving acidic protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity, especially for derivatives with biological activity .
- Mass Spectrometry (MS) : Confirms molecular weights (e.g., MW 350.33 g/mol for 11a ) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
- Methodological Answer : Deep learning models (e.g., Adapt-cMolGPT) predict reaction pathways and prioritize derivatives with desired properties (e.g., solubility, binding affinity). These models use generative architectures trained on chemical databases to propose novel scaffolds, reducing trial-and-error experimentation . Molecular dynamics simulations further refine solvent/catalyst choices by modeling transition states .
Q. How to address discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,4-dihydroxyphenyl vs. methoxy groups) using QSAR models to quantify contributions to activity .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate structural vs. methodological variables .
- Cross-Study Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers .
Q. What strategies resolve low yields in the coupling of imidazo[1,2-a]quinoxaline with arylboronic acids?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos to improve cross-coupling efficiency .
- Solvent Optimization : Replace DME/H₂O with toluene/ethanol for better boronic acid solubility .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts and adjust protecting groups (e.g., tert-butyl esters) .
Q. How to design experiments for exploring the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with halogen, hydroxyl, or alkyl groups at positions 1, 4, and 8 .
- High-Throughput Screening (HTS) : Test compounds against target proteins (e.g., kinases) using fluorescence polarization assays .
- Free Energy Perturbation (FEP) Calculations : Predict binding affinities for prioritization before synthesis .
Data Contradiction and Validation
Q. How to reconcile conflicting data on the cytotoxicity of this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to validate IC₅₀ values .
- Off-Target Profiling : Use kinome-wide screening to rule out nonspecific interactions .
- Crystallography : Resolve ligand-target co-crystal structures to confirm binding modes (e.g., hydrogen bonding with kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
